molecular formula C30H21N9 B8196804 2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine

2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine

Cat. No. B8196804
M. Wt: 507.5 g/mol
InChI Key: NZWMBNNEHOHXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C30H21N9 and its molecular weight is 507.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Ligands : It's used in the synthesis of allylpalladium(II) complexes with pyrazolyl N-donor ligands, which might have implications in catalysis or materials science (Guerrero et al., 2004).

  • Organic Electronics : It has potential applications in organic light-emitting diodes (OLEDs) due to its high photophysical properties and strong charge transfer character, making it useful for display and lighting technologies (Matulaitis et al., 2017).

  • Material Science : Star-shaped thiophene and pyrrole functionalized monomers that include this compound exhibit specific optical and electronic properties useful in optoelectronic devices (Ak & Toppare, 2009).

  • Supramolecular Chemistry : It's used in microwave-assisted synthesis for supramolecular combinatorial chemistry, indicating its role in creating complex structures from simpler units (Díaz‐Ortiz et al., 2005).

  • Pharmacology and Medicine : Various studies have indicated its derivatives' potential in antimicrobial and antitubercular activities, which could lead to new treatments for infections and diseases (Kushwaha & Sharma, 2022; Deohate & Mulani, 2020).

  • Electrochemistry : Certain derivatives have been shown to possess electrochemical properties, such as the ability to switch between different colors in an electrochromic device, which has implications for smart windows and displays (Ak & Toppare, 2006).

  • Molecular Engineering : It's been used to create a variety of mono-, di-, and oligonuclear derivatives when reacted with metal salts, indicating its versatility in designing new molecular structures (Di Nicola et al., 2011).

properties

IUPAC Name

2,4,6-tris(3-pyrazol-1-ylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N9/c1-7-22(19-25(10-1)37-16-4-13-31-37)28-34-29(23-8-2-11-26(20-23)38-17-5-14-32-38)36-30(35-28)24-9-3-12-27(21-24)39-18-6-15-33-39/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWMBNNEHOHXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C3=NC(=NC(=N3)C4=CC(=CC=C4)N5C=CC=N5)C6=CC(=CC=C6)N7C=CC=N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.